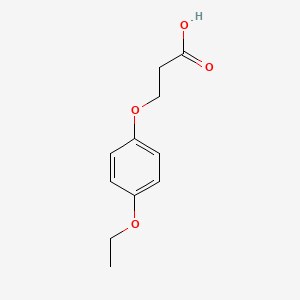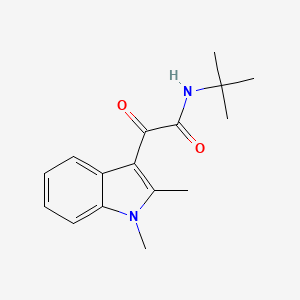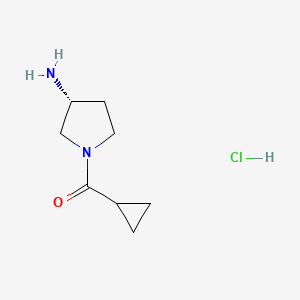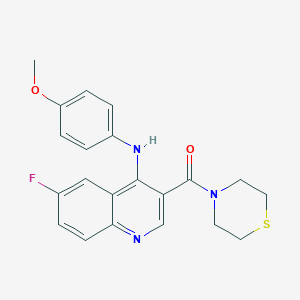
(6-Fluoro-4-((4-methoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For closely related compounds, methods such as the Friedlander synthesis have been adapted to introduce various substituents into the quinoline core, enhancing the molecule's chemical diversity and potential biological activities. Specific methods for synthesizing compounds similar to "(6-Fluoro-4-((4-methoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone" involve stepwise reactions starting from basic quinoline structures, followed by the introduction of fluoro, methoxy, and thiomorpholino groups at strategic positions to achieve the desired final product (Mannion et al., 2009).
Wissenschaftliche Forschungsanwendungen
Fluorescent Labeling Reagent
A novel fluorophore, 6-Methoxy-4-quinolone (6-MOQ), derived from the oxidation of 5-methoxyindole-3-acetic acid, exhibits strong fluorescence in a wide pH range of aqueous media. This compound is highly stable against light and heat, making it an excellent candidate for use as a fluorescent labeling reagent. The synthesized derivative, [(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]amine (6-MOQ-NH2), demonstrates potential for determining carboxylic acids, showcasing its applicability in biomedical analysis due to its large Stokes' shift, high fluorescence intensity, and stability in various pH conditions (Hirano et al., 2004).
Antiproliferative Activity
2-Anilino-3-aroylquinolines have been synthesized and screened for cytotoxic activity against various human cancer cell lines, demonstrating significant antiproliferative effects. Specifically, compounds with modifications in the quinolinyl methanone structure showed remarkable activity against human lung cancer and prostate cancer cell lines by inhibiting tubulin polymerization. These findings highlight the potential therapeutic applications of quinolinyl methanone derivatives in cancer treatment, suggesting their role in arresting the cell cycle and inducing apoptosis in cancer cells (Srikanth et al., 2016).
Synthesis of Novel Compounds
Research into the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones has expanded understanding of the effects of structure and environment on these compounds' electronic absorption, excitation, and fluorescence properties. Such studies are essential for the design of new molecules with tailored optical properties for potential applications in materials science and biological imaging. The exploration of these compounds in various solvents contributes to the development of novel fluorescent materials and sensors (Al-Ansari, 2016).
Eigenschaften
IUPAC Name |
[6-fluoro-4-(4-methoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-27-16-5-3-15(4-6-16)24-20-17-12-14(22)2-7-19(17)23-13-18(20)21(26)25-8-10-28-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLWQOZDPXDSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

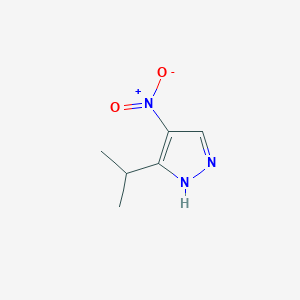

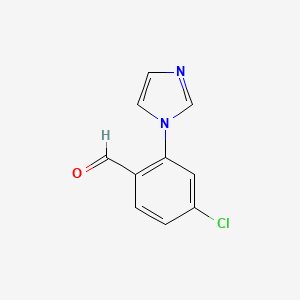
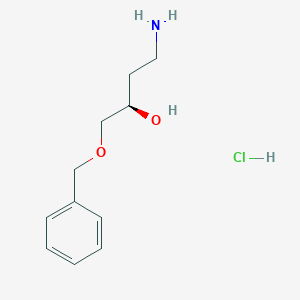
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2485922.png)
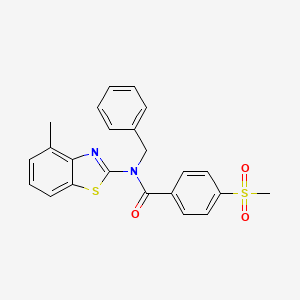
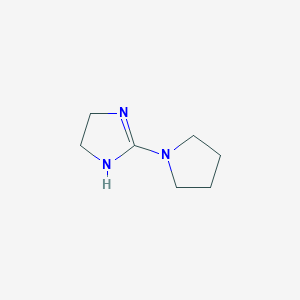
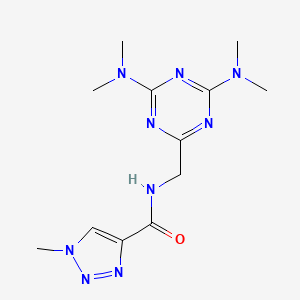
![Ethyl 2-[(3-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2485930.png)
![N-(3-methylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2485931.png)
